molecular formula C18H19N3O2 B12447882 2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile

2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile

Cat. No.: B12447882
M. Wt: 309.4 g/mol
InChI Key: AYMXNVPUXLDPBV-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with amino, tert-butyl, methoxyphenyl, and dicarbonitrile groups

Preparation Methods

The synthesis of 2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.

Scientific Research Applications

2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(2-methoxyphenyl)-4H-pyran-3,5-dicarbonitrile

InChI

InChI=1S/C18H19N3O2/c1-18(2,3)16-12(9-19)15(13(10-20)17(21)23-16)11-7-5-6-8-14(11)22-4/h5-8,15H,21H2,1-4H3

InChI Key

AYMXNVPUXLDPBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2OC)C#N

Origin of Product

United States

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